4-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Description
4-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that belongs to the class of boronic esters.
Mechanism of Action
Target of Action
Boronic esters, such as this compound, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, targeting electrophilic carbon atoms in other organic molecules .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation, a process where it transfers its organic group to a metal catalyst, typically palladium . This reaction is facilitated by a base, which activates the boronic ester for transmetalation . The resulting organopalladium species then undergoes reductive elimination, forming a new carbon-carbon bond .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific context of its use. In the context of organic synthesis, the compound can contribute to the formation of complex organic structures through the creation of new carbon-carbon bonds .
Pharmacokinetics
It’s important to note that boronic esters, including this compound, are generally considered to be stable and readily prepared . They are also known to be relatively environmentally benign .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules . The exact molecular and cellular effects would depend on the specific molecules being synthesized and their subsequent interactions within a biological system.
Action Environment
The action, efficacy, and stability of “4-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of the Suzuki-Miyaura coupling reaction . Additionally, the compound should be stored under inert gas and in a cool, dry place to maintain its stability .
Biological Activity
4-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that belongs to the class of boronic esters. Its structural characteristics suggest potential applications in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈BNO₆
- Molecular Weight : 307.11 g/mol
- CAS Number : 1310384-89-4
The biological activity of this compound is largely attributed to its role in Suzuki-Miyaura cross-coupling reactions. In these reactions, the compound acts as a boronic ester that undergoes transmetalation with a metal catalyst (typically palladium), facilitating the formation of carbon-carbon bonds. This mechanism is crucial for synthesizing complex organic molecules that can exhibit various biological activities.
Biological Activity
Research indicates that compounds containing boronic esters often display significant biological activities. The following sections summarize key findings related to the biological effects of this compound.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of related boronic esters. For instance:
- Inhibition of Tubulin Polymerization : Compounds similar to 4-Methyl-3-nitro derivatives have demonstrated potent inhibition of tubulin polymerization. In one study, a related compound showed an IC₅₀ value of 0.56 µM against tubulin polymerization .
Compound | IC₅₀ (µM) | Activity |
---|---|---|
CA-4 | 1.0 | Reference compound |
Test Compound | 0.56 | Significant potency |
This suggests that 4-Methyl-3-nitro derivatives may also exhibit similar or enhanced activity against cancer cell lines.
Apoptosis Induction
The ability to induce apoptosis in cancer cells is another critical aspect of the biological activity of boronic esters:
- Caspase Activation : In experiments where cancer cells were treated with related compounds at concentrations ranging from 50 to 100 nM, significant increases in caspase activation were observed. This indicates a strong potential for inducing programmed cell death .
Case Studies
-
Study on Antiproliferative Effects : A study evaluated various methyl-substituted compounds and their effects on cancer cell lines. The results indicated that introducing a methyl group at specific positions significantly enhanced antiproliferative activity .
- Example Results :
- Compound with methyl at C–3 position showed potency increase by up to 400% compared to unsubstituted analogs.
-
Rescue Assay in Immune Cells : Research involving mouse splenocytes demonstrated that certain derivatives could rescue immune cells from programmed cell death at concentrations as low as 100 nM .
Concentration (nM) % Rescue 100 92%
Properties
IUPAC Name |
4-methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O4/c1-8-6-7-14-10(9(8)15(16)17)13-18-11(2,3)12(4,5)19-13/h6-7H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBRCSACIZZAAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694466 |
Source
|
Record name | 4-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310384-89-4 |
Source
|
Record name | Pyridine, 4-methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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